![molecular formula C20H14N2O2 B2665276 N,3-diphenyl-2,1-benzoxazole-5-carboxamide CAS No. 887349-24-8](/img/structure/B2665276.png)
N,3-diphenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
Benzoxazole is a heterocyclic compound with a bicyclic structure, which consists of the fusion of benzene and oxazole . It is an important scaffold that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazoles can be synthesized through several methods. One common method involves the cyclization of 2-aminophenols with carboxylic acids, aldehydes, or ketones . Another method involves electrophilic substitution, cyclization, reduction, and amide formation .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions. For instance, they can be used as starting materials for different mechanistic approaches in drug discovery .
Scientific Research Applications
- It offers a broad substrate scope and functionalization potential, leading to diverse biological activities. These include anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
- These synthetic pathways involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been employed .
- These enzymes play crucial roles in inflammation, and inhibiting them could lead to novel anti-inflammatory drugs .
- Understanding the reaction pathways and stability of intermediates provides valuable insights for synthetic chemists .
Medicinal Chemistry and Drug Discovery
Synthetic Organic Chemistry
Anti-Inflammatory Agents
Quantum Chemical Insights
Anticancer Properties
Antimicrobial Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,3-diphenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(21-16-9-5-2-6-10-16)15-11-12-18-17(13-15)19(24-22-18)14-7-3-1-4-8-14/h1-13H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDYFYMTMBIZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-diphenyl-2,1-benzoxazole-5-carboxamide |
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